Lp-PLA2-IN-9 -

Lp-PLA2-IN-9

Catalog Number: EVT-15278297
CAS Number:
Molecular Formula: C25H19ClF5N3O4
Molecular Weight: 555.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lipoprotein-associated phospholipase A2 inhibitor 9, commonly referred to as Lp-PLA2-IN-9, is a compound that targets lipoprotein-associated phospholipase A2, an enzyme implicated in vascular inflammation and various cardiovascular diseases. This enzyme is primarily secreted by macrophages and is associated with low-density lipoprotein and high-density lipoprotein in the bloodstream. Lp-PLA2 plays a critical role in hydrolyzing oxidized phospholipids, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine and oxidized fatty acids .

Source

Lp-PLA2-IN-9 is synthesized through various chemical methods aimed at inhibiting the activity of Lp-PLA2. The compound's development often involves modifications of existing phospholipase inhibitors to enhance specificity and efficacy against the target enzyme.

Classification

Lp-PLA2-IN-9 falls under the category of enzyme inhibitors, specifically targeting lipoprotein-associated phospholipase A2. It is classified within the broader category of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances.

Synthesis Analysis

Methods

The synthesis of Lp-PLA2-IN-9 typically involves organic synthesis techniques that include:

  1. Chemical Modification: Existing phospholipid structures are chemically modified to create derivatives that exhibit inhibitory effects on Lp-PLA2.
  2. Reagent Use: Specific reagents are employed to facilitate reactions that lead to the formation of the desired compound.

Technical Details

The synthesis process may involve multi-step reactions, including acylation and esterification, where specific functional groups are introduced or modified to enhance binding affinity to Lp-PLA2. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common for purification purposes.

Molecular Structure Analysis

Structure

The molecular structure of Lp-PLA2-IN-9 is characterized by its ability to mimic substrate interactions with lipoprotein-associated phospholipase A2. The inhibitor's design often includes functional groups that enhance its binding affinity to the enzyme's active site.

Data

While specific structural data for Lp-PLA2-IN-9 may not be widely available, it can be inferred that its structure resembles that of natural substrates for Lp-PLA2, allowing it to effectively compete with them for binding. This structural similarity is crucial for its inhibitory action.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Lp-PLA2-IN-9 is its interaction with lipoprotein-associated phospholipase A2, where it competitively inhibits the enzyme's hydrolytic activity on phospholipid substrates.

Technical Details

The inhibition mechanism may involve:

  1. Competitive Inhibition: Lp-PLA2-IN-9 competes with natural substrates like platelet-activating factor for binding at the enzyme's active site.
  2. Allosteric Effects: Depending on its structure, it may also induce conformational changes in Lp-PLA2 that reduce its enzymatic activity.
Mechanism of Action

Process

The mechanism by which Lp-PLA2-IN-9 exerts its effects involves:

  1. Binding Affinity: The compound binds to the active site of lipoprotein-associated phospholipase A2, preventing substrate access.
  2. Reduction of Pro-inflammatory Mediators: By inhibiting Lp-PLA2, the compound decreases the formation of pro-inflammatory products like lysophosphatidylcholine, which are involved in atherosclerosis and other inflammatory conditions .

Data

Research indicates that effective inhibition of Lp-PLA2 can lead to reduced risk factors associated with cardiovascular diseases, highlighting the therapeutic potential of compounds like Lp-PLA2-IN-9 .

Physical and Chemical Properties Analysis

Physical Properties

Lp-PLA2-IN-9 typically exists as a solid or powder at room temperature and may require specific storage conditions to maintain stability.

Chemical Properties

Key chemical properties include:

  1. Solubility: Solubility in organic solvents varies depending on the specific modifications made during synthesis.
  2. Stability: The compound's stability under physiological conditions is critical for its effectiveness as an inhibitor.

Relevant data regarding its physical and chemical properties can be derived from studies on similar compounds within the same class .

Applications

Scientific Uses

Lp-PLA2-IN-9 has significant potential applications in:

  1. Cardiovascular Research: Its ability to inhibit lipoprotein-associated phospholipase A2 makes it a candidate for studying mechanisms underlying cardiovascular diseases.
  2. Therapeutic Development: As a pharmacological agent, it could be developed into treatments aimed at reducing inflammation related to atherosclerosis and other lipid-related disorders .
Introduction to Lp-PLA2 as a Therapeutic Target in Atherosclerosis

Lp-PLA2 in Vascular Inflammation and Plaque Destabilization

Lipoprotein-associated phospholipase A₂ (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine hydrolase primarily secreted by macrophages, T-lymphocytes, and mast cells. It circulates bound to low-density lipoprotein (LDL) (70–80%) and high-density lipoprotein (HDL) (15–30%) in plasma [1] [9]. During atherogenesis, oxidized LDL (oxLDL) accumulates in the arterial intima, where Lp-PLA₂ hydrolyzes oxidized phospholipids into two bioactive mediators: lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFAs) [1] [2]. These products drive vascular inflammation through multiple pathways:

  • LysoPC upregulates endothelial adhesion molecules (VCAM-1, ICAM-1), promotes monocyte chemotaxis via MCP-1, and stimulates pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) [1] [8].
  • oxNEFAs induce oxidative stress and endothelial dysfunction, further amplifying LDL oxidation [1] [4].

Critically, Lp-PLA₂ is enriched in rupture-prone atherosclerotic plaques, particularly within necrotic cores and thin-cap fibroatheromas. Its expression correlates with macrophage infiltration, intraplaque hemorrhage, and metalloproteinase activation—key features of plaque vulnerability [2] [7]. Histological studies confirm that symptomatic carotid plaques exhibit 3-fold higher Lp-PLA₂ levels than stable lesions [8].

Table 1: Pro-Atherogenic Effects of Lp-PLA₂ Hydrolysis Products

Hydrolysis ProductBiological ActionsPathological Consequences
Lysophosphatidylcholine (lysoPC)- Activates endothelial cells - Recruits monocytes/macrophages - Stimulates cytokine release- Endothelial dysfunction - Plaque inflammation - Necrotic core expansion
Oxidized non-esterified fatty acids (oxNEFAs)- Induces oxidative stress - Promotes LDL oxidation- Foam cell formation - Plaque instability

Rationale for Pharmacological Inhibition of Lp-PLA2 in Atherogenic Pathways

The causal role of Lp-PLA₂ in atherosclerosis is supported by genetic, epidemiological, and interventional evidence:

  • Genetic studies: Loss-of-function mutations (PLA2G7 V279F) associate with reduced lysoPC generation and attenuated atherosclerosis in some populations [2] [5]. Conversely, common variants in PLA2G7 correlate with coronary artery calcification—a marker of subclinical atherosclerosis [5].
  • Epidemiological data: Elevated Lp-PLA₂ mass/activity independently predicts cardiovascular events (hazard ratio: 1.45–3.39) across diverse cohorts, including those with metabolic syndrome or diabetes [3] [4] [7]. Its vascular specificity surpasses systemic inflammatory markers like CRP [9].
  • Interventional limitations: Early inhibitors like darapladib reduced necrotic core volume in animal models and attenuated lysoPC production in humans. However, phase III trials (STABILITY, SOLID-TIMI 52) failed to meet primary cardiovascular endpoints in atherosclerosis patients receiving standard care [1] [2]. This underscores the need for next-generation inhibitors with optimized pharmacodynamic profiles.

Table 2: Genetic and Clinical Evidence Supporting Lp-PLA₂ as a Therapeutic Target

Evidence TypeKey FindingsImplications for Inhibition
Genetic Epidemiology- PLA2G7 SNPs link to coronary calcification [5] - V279F mutation reduces CVD risk in East Asians [2]- Confirms causal role in atherosclerosis - Highlights interethnic variability
Biomarker Studies- Lp-PLA₂ activity >225 nmol/min/mL predicts CHD risk [9] - Activity assays outperform mass measurements [3]- Identifies high-risk patients - Guides patient selection for trials
Previous Clinical Trials- Darapladib reduced plaque necrotic core but not CVD events [1] [8]- Supports targeting plaque vulnerability - Indicates need for more potent agents

Properties

Product Name

Lp-PLA2-IN-9

IUPAC Name

6-[[4-[3-chloro-4-(trifluoromethoxy)phenoxy]-3,5-difluorophenyl]methoxy]-3,5,9-triazatetracyclo[8.2.2.01,9.03,8]tetradeca-5,7-dien-4-one

Molecular Formula

C25H19ClF5N3O4

Molecular Weight

555.9 g/mol

InChI

InChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2

InChI Key

WLAIANJMCBAVRC-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.